Product packaging for 1-Methoxy-6-nitro-1H-benzo[d]imidazole(Cat. No.:)

1-Methoxy-6-nitro-1H-benzo[d]imidazole

Cat. No.: B12815933
M. Wt: 193.16 g/mol
InChI Key: UPNOVYCSQVXYTE-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are cornerstones of modern chemical and pharmaceutical research. exlibrisgroup.comidosi.org These structures are not merely chemical curiosities; they are integral to the processes of life and are found in a vast array of natural products, including vitamins, hormones, and alkaloids. idosi.org Statistics indicate that over 85% of all biologically active chemical entities incorporate a heterocyclic ring. nih.gov The most common heteroatoms are nitrogen, oxygen, and sulfur, which can be present in various combinations within five- or six-membered rings. nih.govnih.gov

The significance of heterocyclic scaffolds lies in their versatile physicochemical properties. exlibrisgroup.com The inclusion of heteroatoms in a carbon-based ring alters properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This allows medicinal chemists to fine-tune the characteristics of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of effective therapeutic agents. nih.gov The advancement of synthetic methodologies, including metal-catalyzed cross-coupling reactions, has further broadened the accessibility and diversity of functionalized heterocycles, expanding the "drug-like" chemical space available for discovery programs. nih.govresearchgate.net Consequently, heterocyclic compounds are ubiquitous in medicinal chemistry, forming the core of drugs across virtually all therapeutic areas. idosi.orgnih.gov

Structural Characteristics and Chemical Importance of the Benzimidazole (B57391) Nucleus

The benzimidazole nucleus is a prominent heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. iosrphr.org This bicyclic structure is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically important molecules. iosrphr.orgijarsct.co.in One of the most notable natural occurrences of this nucleus is in N-ribosyl-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12. iosrphr.orgresearchgate.net

The chemical properties of the benzimidazole ring contribute to its stability and reactivity. It is generally resistant to degradation by strong acids and alkalis. iosrphr.orgijpcbs.com The imidazole portion of the nucleus contains two nitrogen atoms. One of these nitrogens is pyrrole-like and slightly acidic, while the other is pyridine-like and basic, allowing the molecule to act as both a hydrogen bond donor and acceptor. This dual nature is crucial for its interaction with biological targets. iosrphr.org The structure can be readily substituted at various positions, particularly at the N-1, C-2, and C-5/C-6 positions of the ring system, allowing for the creation of large libraries of derivatives with diverse biological activities. researchgate.netnih.gov This synthetic tractability has made the benzimidazole nucleus a focal point for organic chemists and drug discovery programs for decades. iosrphr.orgijarsct.co.in

Overview of Advanced Academic Research on Substituted Benzimidazoles

Academic and industrial research on substituted benzimidazoles is extensive and continually evolving, driven by the scaffold's proven therapeutic potential. researchgate.netcapes.gov.br The substitution pattern on the benzimidazole core is a key determinant of its biological function. nih.gov Research has demonstrated that modifying the groups at the N-1, C-2, and C-5/C-6 positions can lead to compounds with a vast spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. iosrphr.orgijarsct.co.inresearchgate.net

Modern synthetic strategies often employ methods like the condensation of substituted o-phenylenediamines with aldehydes or carboxylic acids. acs.orgacs.orgnih.gov For instance, the use of sodium metabisulfite (B1197395) as an oxidizing agent facilitates the condensation of o-phenylenediamines with aldehydes to form 2-substituted benzimidazoles. acs.orgacs.org Recent studies have focused on creating novel derivatives by introducing complex side chains and other heterocyclic moieties to the benzimidazole core. For example, research has explored N-substituted 6-nitro-1H-benzimidazole derivatives for their potential antimicrobial and anticancer activities. nih.gov Other studies have synthesized and evaluated a variety of arylated benzimidazoles as potential enzyme inhibitors. acs.orgnih.gov This ongoing research highlights the sustained interest in the benzimidazole scaffold as a versatile platform for discovering new therapeutic agents. researchgate.netcapes.gov.brnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O3 B12815933 1-Methoxy-6-nitro-1H-benzo[d]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

1-methoxy-6-nitrobenzimidazole

InChI

InChI=1S/C8H7N3O3/c1-14-10-5-9-7-3-2-6(11(12)13)4-8(7)10/h2-5H,1H3

InChI Key

UPNOVYCSQVXYTE-UHFFFAOYSA-N

Canonical SMILES

CON1C=NC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxy 6 Nitro 1h Benzo D Imidazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Proton NMR (¹H NMR) spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. In the case of 1-Methoxy-6-nitro-1H-benzo[d]imidazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

The benzimidazole (B57391) ring system contains three aromatic protons (H-4, H-5, and H-7) and a proton at the C2 position (H-2). The methoxy group (-OCH₃) attached to the N1 position contributes a sharp singlet. The powerful electron-withdrawing nature of the nitro group at the C6 position significantly influences the chemical shifts of the adjacent protons, causing them to resonate at a lower field (higher ppm values). msu.edusfasu.edu

The expected signals for this compound would be:

A singlet for the H-2 proton.

A doublet for the H-7 proton, due to coupling with H-5.

A doublet of doublets for the H-5 proton, coupling to both H-4 and H-7.

A doublet for the H-4 proton, coupling to H-5.

A sharp singlet for the three protons of the methoxy group.

The exact chemical shifts can be influenced by the solvent used for the analysis. ipb.ptnih.gov

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 ~8.2 Singlet
H-7 ~8.5 Doublet (d)
H-5 ~8.1 Doublet of Doublets (dd)
H-4 ~7.8 Doublet (d)

Note: These are predicted values based on known substituent effects on the benzimidazole scaffold. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. For this compound, eight distinct signals are expected in the broadband decoupled ¹³C NMR spectrum, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the atoms attached to them. arabjchem.orgorganicchemistrydata.org

The carbons of the aromatic ring will appear in the typical downfield region for sp² carbons (~110-160 ppm). The presence of the electron-withdrawing nitro group is expected to cause a significant downfield shift for the carbon to which it is attached (C-6) and affect the shifts of other carbons in the benzene (B151609) ring. sfasu.edumdpi.com The C-2 carbon, situated between two nitrogen atoms, typically resonates at a lower field compared to the other aromatic carbons. arabjchem.org The carbon of the methoxy group will appear in the upfield region, characteristic of sp³ carbons bonded to an oxygen atom. msu.edu

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~145
C-4 ~118
C-5 ~115
C-6 ~144
C-7 ~110
C-3a ~148
C-7a ~135

Note: These are predicted values based on known substituent effects and data from analogous structures. organicchemistrydata.orgmdpi.com Actual experimental values may vary.

While 1D NMR spectra identify the types of protons and carbons present, two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show cross-peaks connecting H-4 with H-5, and H-5 with H-7, confirming their connectivity within the benzene ring. ugm.ac.idyoutube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Correlation): This technique correlates protons with the carbons to which they are directly attached. youtube.com It would be used to definitively assign the signals for the protonated carbons (C-2, C-4, C-5, C-7, and the methoxy carbon) by linking their respective ¹H and ¹³C NMR signals. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.net HMBC is essential for assigning quaternary (non-protonated) carbons. For instance, the protons of the methoxy group would show a correlation to the C-2 carbon, and the aromatic protons would show correlations to the quaternary carbons C-3a, C-6, and C-7a, allowing for their unambiguous assignment. ugm.ac.id

Phosphorus-31 (³¹P) NMR is a specialized technique applicable only to compounds containing phosphorus. While this compound itself is not active in ³¹P NMR, this method becomes highly relevant for its phosphorylated derivatives. If the benzimidazole core were functionalized with a phosphorus-containing group, such as a phosphate (B84403) or phosphonate, ³¹P NMR would serve as a direct and sensitive tool to confirm the successful derivatization. The chemical shift of the ³¹P signal would provide valuable information about the oxidation state and chemical environment of the phosphorus atom within the new analogue. ipb.ptmdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. This precision allows for the determination of a molecule's elemental formula from its exact mass. For this compound (C₈H₇N₃O₃), the theoretical exact mass can be calculated. arabjchem.org

An HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would typically detect the protonated molecule, [M+H]⁺. The experimentally measured mass would then be compared to the calculated mass for the corresponding formula (C₈H₈N₃O₃⁺). A close match (usually within 5 ppm error) between the observed and calculated mass provides unambiguous confirmation of the elemental composition. rsc.orgrsc.org

Calculated Mass for [C₈H₇N₃O₃ + H]⁺: 194.0560 Da

Observed Mass (Hypothetical): An experimental result of, for example, 194.0562 Da would confirm the elemental formula.

This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Table of Mentioned Compounds

Compound Name
This compound
1-methyl-1H-benzimidazole
2-benzyl-1H-benzimidazole

Detailed Fragmentation Pathway Analysis

The fragmentation pattern of this compound under mass spectrometry, particularly through electron ionization (EI), can be predicted based on the established fragmentation of benzimidazole derivatives. journalijdr.comjournalijdr.comresearchgate.net The fragmentation pathways are often initiated by the loss of the substituents on the benzimidazole core.

A plausible fragmentation pathway for this compound would likely begin with the cleavage of the N-O bond of the methoxy group or the C-N bond of the nitro group. The loss of the methoxy radical (•OCH3) would result in a significant fragment ion. Subsequent fragmentation could involve the elimination of the nitro group as a neutral molecule (NO2) or as a radical (•NO2).

The benzimidazole ring itself is known to undergo characteristic fragmentation, including the sequential loss of hydrogen cyanide (HCN) molecules. journalijdr.com This process is a common feature in the mass spectra of benzimidazole compounds. journalijdr.comjournalijdr.com Therefore, after the initial loss of the methoxy and nitro groups, the resulting benzimidazole cation would likely undergo ring cleavage to expel HCN.

For analogous compounds, such as nitazene (B13437292) derivatives (2-benzylbenzimidazole derivatives), common fragmentation patterns involve the cleavage of the side chains. nih.govresearchgate.net While this compound does not have a benzyl (B1604629) group, the principle of substituent fragmentation holds.

A proposed fragmentation pathway is summarized in the table below:

Proposed Fragmentm/z (relative abundance)Description of Loss
[M]+•193Molecular ion
[M - •OCH3]+162Loss of methoxy radical
[M - NO2]+147Loss of nitro group
[M - •OCH3 - HCN]+135Subsequent loss of hydrogen cyanide
[M - NO2 - HCN]+120Subsequent loss of hydrogen cyanide

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

The infrared (IR) spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the nitro (NO2) group, the methoxy (O-CH3) group, and the benzimidazole ring system. Analysis of the vibrational modes of the closely related analogue, 1-Methyl-6-Nitro-1H-Benzimidazole, provides a strong basis for these assignments. researchgate.net

The most prominent features in the IR spectrum would be the asymmetric and symmetric stretching vibrations of the nitro group. For aromatic nitro compounds, these bands typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O stretching vibration of the methoxy group is also a key diagnostic band.

The benzimidazole ring itself gives rise to a complex series of absorptions. These include C-H stretching vibrations of the aromatic ring, C=N and C=C stretching vibrations within the heterocyclic and benzene rings, and various in-plane and out-of-plane bending vibrations. researchgate.net

A summary of the expected characteristic IR absorption bands for this compound is provided below, with assignments based on data from analogous compounds. researchgate.net

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch (if any residual)3300-3500Benzimidazole
Aromatic C-H Stretch3000-3100Benzimidazole
Asymmetric NO₂ Stretch1500-1560Nitro Group
C=N and C=C Stretch1400-1625Benzimidazole Ring
Symmetric NO₂ Stretch1300-1370Nitro Group
C-O Stretch1000-1300Methoxy Group
Out-of-plane C-H Bend700-900Benzimidazole

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

The ultraviolet-visible (UV-Vis) spectrum of this compound is dictated by the electronic transitions within its chromophoric system, which comprises the nitro-substituted benzene ring fused to the imidazole (B134444) moiety and the N-methoxy group. The spectrum is expected to show absorption bands arising from π→π* and n→π* transitions.

The benzimidazole ring system typically exhibits strong absorption bands in the UV region due to π→π* transitions. nih.gov The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. science-softcon.de Additionally, the nitro group itself can exhibit a weak n→π* transition at longer wavelengths.

The methoxy group, being an auxochrome, can also influence the position and intensity of the absorption bands through its electron-donating mesomeric effect. Studies on the analogue 1-Methyl-6-Nitro-1H-Benzimidazole have provided experimental and theoretical UV-Vis data that can be used to predict the spectral characteristics of the title compound. researchgate.net For instance, p-nitroanisole, a simpler related chromophore, shows a strong absorption maximum around 317 nm in ethanol (B145695). nist.gov

The expected electronic transitions and their corresponding approximate absorption maxima (λmax) for this compound are presented in the following table.

Electronic TransitionExpected λmax (nm)Chromophore
π→π~220-250Benzene Ring
π→π~280-320Benzimidazole System
n→π*~340-380Nitro Group

Solid-State Structural Analysis (e.g., X-ray Crystallography for Molecular Conformation and Crystal Packing)

While the specific crystal structure of this compound is not available in the searched literature, a detailed analysis can be inferred from the crystallographic data of its close analogues, namely 1-Methyl-6-nitro-1H-benzimidazole nih.gov and 1-Isopropyl-4-nitro-6-methoxy-1H-benzimidazole. nih.gov

For 1-Methyl-6-nitro-1H-benzimidazole, the benzimidazole unit is planar, and the nitro group is slightly twisted out of the plane of the heterocyclic ring by approximately 10.4°. nih.gov This deviation from planarity is likely due to steric hindrance. The crystal packing of this analogue is stabilized by intermolecular interactions.

In the case of 1-Isopropyl-4-nitro-6-methoxy-1H-benzimidazole, there are two independent molecules in the asymmetric unit. nih.gov The benzimidazole ring system is nearly planar in both molecules. The nitro group is also twisted relative to the benzene ring. The crystal structure is stabilized by π–π stacking interactions and C–H···O hydrogen bonds. nih.gov

The following table summarizes the crystallographic data for the two key analogues.

Parameter1-Methyl-6-nitro-1H-benzimidazole nih.gov1-Isopropyl-4-nitro-6-methoxy-1H-benzimidazole nih.gov
FormulaC₈H₇N₃O₂C₁₁H₁₃N₃O₃
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁/n (monoclinic setting for orthorhombic)
a (Å)12.8527.63920
b (Å)7.04316.0029
c (Å)17.69017.9496
V (ų)1601.22194.33
Z88

Computational Chemistry Studies on the Electronic Structure and Reactivity of 1 Methoxy 6 Nitro 1h Benzo D Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized geometry, electronic distribution, and reactivity parameters of a given compound.

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state. For 1-Methoxy-6-nitro-1H-benzo[d]imidazole, the benzimidazole (B57391) unit itself is expected to be essentially planar.

A structural study of the closely related compound, 1-methyl-6-nitro-1H-benzimidazole, revealed that the 1-methylbenzimidazole (B167850) portion of the molecule is perfectly planar. nih.govnih.gov In that structure, the nitro group was found to be slightly twisted from the plane of the heterocyclic ring, with an inclination angle of 10.4(2)°. nih.govnih.gov This slight rotation is common for nitro groups attached to planar rings, arising from a balance between conjugative effects that favor planarity and steric hindrance. It is therefore highly probable that this compound would adopt a similar conformation, with a planar benzimidazole core and a slightly rotated nitro group. The methoxy (B1213986) group at the N1 position would also have a specific orientation relative to the ring to minimize steric interactions.

Table 1: Selected Crystallographic Data for the Analogous Compound 1-Methyl-6-nitro-1H-benzimidazole

ParameterValue
Molecular FormulaC₈H₇N₃O₂
Molecular Weight177.17
Crystal SystemOrthorhombic
V (ų)1601.2 (7)
Dx (Mg m⁻³)1.470
Data sourced from a study on 1-Methyl-6-nitro-1H-benzimidazole. nih.gov

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In nitro-substituted benzimidazoles, the HOMO is typically distributed over the benzimidazole ring system, while the LUMO is often localized on the region containing the electron-withdrawing nitro group. researchgate.net This distribution facilitates charge transfer within the molecule. For this compound, the HOMO would likely be associated with the fused ring system, influenced by the electron-donating methoxy group, while the LUMO would be centered on the nitrophenyl part of the structure. The presence of the strong electron-withdrawing nitro group is expected to lower the LUMO energy significantly, leading to a relatively small HOMO-LUMO energy gap and indicating a chemically reactive molecule. nih.govresearchgate.net

Global reactivity descriptors are chemical concepts derived from the energies of the frontier orbitals that quantify the reactivity of a molecule as a whole. These include chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω). researchgate.net

Electronegativity (χ) measures a molecule's ability to attract electrons.

Chemical Hardness (η) is a measure of resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap; molecules with a small gap are considered "soft," while those with a large gap are "hard." researchgate.net

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

For this compound, the expected small HOMO-LUMO gap would result in a low value for chemical hardness (η) and a high value for its inverse, chemical softness (S). researchgate.net The presence of the nitro group suggests the molecule would have a high electronegativity and a significant electrophilicity index, making it a good electron acceptor. researchgate.net

Table 2: Calculated Quantum Chemical Descriptors for a Model Benzimidazole Derivative

DescriptorFormulaExpected Trend for this compound
HOMO Energy (E_HOMO)-Relatively High
LUMO Energy (E_LUMO)-Low
Energy Gap (ΔE)E_LUMO - E_HOMOSmall
Electronegativity (χ)-(E_HOMO + E_LUMO)/2High
Chemical Hardness (η)(E_LUMO - E_HOMO)/2Low
Electrophilicity Index (ω)χ²/2ηHigh
This table illustrates the general relationships and expected trends based on DFT principles applied to similar structures. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. nih.gov It is valuable for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, red colors indicate regions of negative electrostatic potential (electron-rich), which are susceptible to attack by electrophiles, while blue colors represent positive potential (electron-poor), which are targets for nucleophiles. nih.govmdpi.com

For this compound, the MEP map is predicted to show:

A strongly negative potential (deep red) localized on the oxygen atoms of the nitro group, making this the primary site for electrophilic interactions. researchgate.netnih.gov

A region of negative potential would also be associated with the oxygen atom of the methoxy group. nih.gov

A region of positive potential (blue) would likely be found around the hydrogen atom attached to the imidazole (B134444) nitrogen (if present in a tautomeric form) and potentially on the hydrogens of the aromatic ring, indicating sites susceptible to nucleophilic attack. nih.govmdpi.com

Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure of a molecule, including charge distribution, hybridization, and stabilizing interactions like hyperconjugation. researchgate.net This method analyzes the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

In this compound, NBO analysis would be expected to reveal strong intramolecular charge-transfer interactions. Key findings would likely include:

Significant delocalization from the lone pairs of the methoxy oxygen and the imidazole nitrogens into the antibonding orbitals of the benzimidazole ring system.

Analysis of the NBOs would confirm the hybridizations of the atoms and quantify the p-character of the bonds, reinforcing the understanding of the molecule's aromaticity and structure.

Theoretical Spectroscopic Property Prediction

DFT calculations can also be used to predict spectroscopic properties, such as infrared (IR) and UV-Visible absorption spectra, which can then be compared with experimental data for structural validation.

For this compound, theoretical calculations would predict characteristic vibrational frequencies in the IR spectrum corresponding to:

Asymmetric and symmetric stretching of the N-O bonds in the nitro group.

Stretching of the C-O bond of the methoxy group.

Vibrations of the C=N and C=C bonds within the benzimidazole ring.

Stretching and bending of aromatic and aliphatic C-H bonds.

The theoretical UV-Visible spectrum would likely be dominated by π → π* and n → π* electronic transitions. The extended π-conjugated system of the benzimidazole core, combined with the influence of the electron-donating methoxy group and the electron-withdrawing nitro group, would likely result in absorption maxima in the UV or near-visible region. acs.org The red shift observed in the absorption spectra of similar molecules upon binding to other molecules is associated with a decrease in the HOMO-LUMO energy gap. acs.orgnih.gov

Simulated NMR Chemical Shifts (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods, particularly those based on Density Functional Theory (TDF), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. For the analogue 1-Methyl-6-nitro-1H-benzimidazole, theoretical chemical shifts have been calculated and show good agreement with experimental data. researchgate.net

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. The table below presents a representative comparison of experimental and calculated NMR data for 1-Methyl-6-nitro-1H-benzimidazole, which serves as a model for what would be expected for the methoxy derivative.

Table 1: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (in ppm) for 1-Methyl-6-nitro-1H-benzimidazole (Data based on studies of a related compound)

Atom Experimental ¹H Calculated ¹H Experimental ¹³C Calculated ¹³C
C2 8.25 8.19 144.9 144.2
C4 8.44 8.35 118.9 119.5
C5 8.08 8.01 118.2 118.7
C6 - - 143.5 143.1
C7 7.69 7.62 110.1 110.6
C8 (N-CH₃) 3.92 3.85 32.1 31.8
C9 - - 148.1 147.5

Note: The numbering of atoms may vary based on the specific study.

Predicted Vibrational Spectra (IR and Raman)

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the theoretical models. The assignments of the vibrational modes are aided by visualizing the atomic displacements for each calculated frequency.

Table 2: Selected Predicted and Experimental Vibrational Frequencies (cm⁻¹) for 1-Methyl-6-nitro-1H-benzimidazole (Data based on studies of a related compound)

Assignment Experimental FT-IR Calculated FT-IR Experimental FT-Raman Calculated FT-Raman
N-H Stretching - - - -
C-H Stretching (Aromatic) 3115 3125 3110 3120
C-H Stretching (Methyl) 2950 2955 2945 2952
C=N Stretching 1620 1625 1615 1622
NO₂ Asymmetric Stretching 1525 1530 1520 1528
NO₂ Symmetric Stretching 1345 1350 1340 1348

Computational UV-Vis Absorption Spectra and Electronic Excitation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. researchgate.net This analysis provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π, n→π).

For benzimidazole derivatives, the UV-Vis spectra are influenced by the substituents on the ring system. nih.govacs.org Computational studies can help in understanding how the nitro and methoxy groups in this compound would affect its electronic absorption properties. The analysis involves calculating the energies of the excited states and the oscillator strengths of the transitions, which correlate with the intensity of the absorption bands.

Table 3: Predicted UV-Vis Absorption Data for a Model Benzimidazole System (Illustrative data based on general knowledge of benzimidazole derivatives)

Calculated λmax (nm) Oscillator Strength (f) Major Contribution
350 0.45 HOMO → LUMO (π→π*)
280 0.20 HOMO-1 → LUMO (π→π*)

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital

Molecular Docking Methodologies for Ligand-Receptor Interaction Prediction (Focus on computational methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.govnih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate with its biological target. ekb.eg

The methodology for docking a compound like this compound would involve the following steps:

Preparation of the Receptor: A three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank. The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or active site.

Preparation of the Ligand: The 3D structure of the ligand (this compound) is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm is used to systematically explore different orientations and conformations of the ligand within the receptor's binding site. These algorithms use a scoring function to estimate the binding affinity for each pose.

Analysis of Results: The resulting docked poses are ranked based on their scores. The top-ranked poses are then visually inspected to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor.

Commonly used software for molecular docking includes AutoDock, Glide, and GOLD. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with a particular property of interest. This can include physical properties like boiling point or solubility, as well as biological activities.

For a compound like this compound, a QSPR model could be developed to predict a specific chemical attribute based on a set of calculated molecular descriptors. The general workflow is as follows:

Data Set Collection: A dataset of compounds with known values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property.

Model Validation: The predictive power of the QSPR model is rigorously validated using internal and external validation techniques.

Prediction for New Compounds: Once validated, the model can be used to predict the property for new compounds, such as this compound, for which experimental data is not available.

Mechanistic Investigations of Reactivity and Stability for 1 Methoxy 6 Nitro 1h Benzo D Imidazole

Electronic Effects of Substituents on the Benzimidazole (B57391) Ring System

The methoxy (B1213986) group (-OCH₃) at the N1 position functions primarily as an electron-donating group. This is attributed to the +M (mesomeric) or +R (resonance) effect, where the lone pair of electrons on the oxygen atom can be delocalized into the imidazole (B134444) ring. This donation of electron density increases the electron richness of the heterocyclic system. Studies on substituted benzimidazoles have shown that electron-donating groups like methoxy enhance the electron density at the molecule's active sites, which can improve interactions with other species. researchgate.net Theoretical studies on similar systems confirm that substituents such as -OCH₃ exhibit electron-donating properties. sciepub.com

Conversely, the nitro group (-NO₂) at the C6 position is a potent electron-withdrawing group. It exerts a strong -M (mesomeric) and -I (inductive) effect, pulling electron density away from the benzene (B151609) portion of the benzimidazole core. The presence of a nitro group significantly reduces the electron density of the aromatic ring. researchgate.netresearchgate.net This deactivation is crucial for the molecule's reactivity, particularly in substitution reactions. The electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic attack. libretexts.orgyoutube.com

Table 1: Summary of Electronic Effects of Substituents

SubstituentPositionInductive EffectMesomeric (Resonance) EffectOverall Effect on Ring
Methoxy (-OCH₃)N1-I (Weak)+M (Strong)Electron-Donating
Nitro (-NO₂)C6-I (Strong)-M (Strong)Electron-Withdrawing

Acid-Base Chemistry and Tautomerism of the Benzimidazole Core

The parent benzimidazole is amphoteric, meaning it can act as both an acid and a base. chemicalbook.com Its pKa for the conjugate acid is approximately 5.6, while the pKa for the N-H proton is around 12.8. chemicalbook.com However, in 1-methoxy-6-nitro-1H-benzo[d]imidazole, the substitution at the N1 position with a methoxy group precludes the typical annular tautomerism observed in N-unsubstituted benzimidazoles. beilstein-journals.orgencyclopedia.pubnih.gov Annular tautomerism involves the migration of a proton between the N1 and N3 positions, a process that is blocked when a substituent other than hydrogen is present at N1. beilstein-journals.orgencyclopedia.pubnih.gov

Electrophilic and Nucleophilic Substitution Pathways on the Benzimidazole Nucleus

The reactivity of the benzimidazole nucleus towards substitution is heavily influenced by the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group makes the benzene ring electron-deficient and thus activates it for nucleophilic aromatic substitution. libretexts.orgyoutube.com This type of reaction typically requires a good leaving group, but under certain conditions, the nitro group itself can be displaced, especially when activated by the benzimidazole ring. nih.gov A nucleophile can attack the carbon atoms ortho or para to the nitro group, where the negative charge of the intermediate (a Meisenheimer complex) can be stabilized by resonance involving the nitro group. libretexts.org Therefore, positions C5 and C7 are potential sites for nucleophilic attack.

Redox Chemistry of the Nitro Group

The nitro group is a key redox-active center in the molecule. Nitroaromatic compounds are known to undergo reduction under both chemical and electrochemical conditions. The reduction of a nitro group typically proceeds in stages, from the nitro group to a nitroso (-NO) derivative, then to a hydroxylamine (B1172632) (-NHOH), and finally to an amine (-NH₂). nih.gov

Cyclic voltammetry studies on similar nitrobenzimidazole derivatives have shown that they are electrochemically reducible. nih.gov The reduction process often follows an ECE (electron transfer-chemical reaction-electron transfer) mechanism, where an initial electron transfer is followed by a chemical step and then a subsequent electron transfer. nih.gov The redox potential of the nitro group is influenced by the electronic environment of the benzimidazole ring. The reduction of nitrobenzimidazoles can be catalyzed by enzymes such as DT-diaphorase. nih.gov This redox activity is often linked to the biological effects of nitroaromatic compounds.

Reaction Kinetics and Thermodynamic Studies of Benzimidazole Reactions

The reactivity and stability of benzimidazole derivatives are of significant interest due to their wide-ranging applications. The introduction of substituents onto the benzimidazole core can profoundly influence its chemical properties. This section delves into the reaction kinetics and thermodynamic parameters associated with reactions involving benzimidazoles, with a particular focus on understanding the behavior of nitro-substituted isomers.

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds. A notable investigation into the kinetics and mechanism of the isomerization of 5-nitro-1H-benzo[d]imidazole to 6-nitro-1H-benzo[d]imidazole provides a strong basis for understanding the potential reactivity of the 1-methoxy analog. physchemres.org

Theoretical studies employing hybrid meta-density functional theory (MPWBlK/6-31+G**) have elucidated the potential energy surface for the conversion of 5-nitro-1H-benzo[d]imidazole to its 6-nitro isomer. physchemres.org This reaction proceeds through a mechanism involving two transition states and a chemically-energized intermediate. physchemres.org Such a pathway suggests a degree of instability in the 5-nitro isomer relative to the 6-nitro isomer, a characteristic that could be extrapolated to its 1-methoxy derivative. The presence of a nitro group, regardless of its position, is generally found to decrease the thermal stability of benzimidazole compounds. mdpi.com

The kinetics of this isomerization have been computationally modeled, with the temperature dependence of the rate constants determined using RRKM-TST (Rice–Ramsperger–Kassel–Marcus theory for transition state theory). physchemres.org The resulting Arrhenius plot demonstrates a positive temperature dependence, indicating that the reaction rate increases with temperature. physchemres.org

Table 1: Calculated Kinetic Parameters for the Isomerization of 5-nitro-1H-benzo[d]imidazole (Note: This data is for the non-methoxylated analog and serves as a model for understanding the potential behavior of this compound.)

ParameterValue/ObservationSource
Mechanism Involves two transition states and one intermediate physchemres.org
Temperature Dependence Positive (rate increases with temperature) physchemres.org
Solvent Effects Rate constants differ between gas and solvent (water) phases physchemres.org

Thermodynamic parameters are crucial for predicting the spontaneity and stability of chemical reactions. For the isomerization of 5-nitro-1H-benzo[d]imidazole, thermodynamic calculations can determine the relative stability of the reactant, intermediate, and product. physchemres.org The Gibbs free energy of formation is a key indicator of thermodynamic stability. bohrium.com In a broader context, the thermodynamic pKa values for a range of benzimidazole derivatives have been determined, highlighting the influence of substituents on the acidity and basicity of the benzimidazole core. nih.gov These values typically range from 4.48 to 7.38. nih.gov

The general reactivity of the benzimidazole ring system involves both the nitrogen atoms and the benzene ring. The nitrogen at position 1 (N1) is considered pyrrole-like and π-excessive, while the nitrogen at position 3 (N3) is pyridine-like and π-deficient. chemicalbook.com This electronic distribution makes position 2 susceptible to nucleophilic attack, while positions 4, 5, 6, and 7 are prone to electrophilic substitution. chemicalbook.com The presence of a nitro group, which is strongly electron-withdrawing, will significantly influence the electron density and reactivity of the benzene portion of the molecule.

Table 2: General Thermodynamic Properties of Benzimidazole Derivatives

PropertyObservationSource
pKa Ranges from 4.48 to 7.38 for various derivatives nih.gov
Thermal Stability Decreased by the presence of nitro substituents mdpi.com
Enthalpy of Formation Determined for various derivatives through combustion calorimetry researchgate.net

Potential Advanced Materials Applications and Methodological Contributions of 1 Methoxy 6 Nitro 1h Benzo D Imidazole Non Biological Focus

Exploration as a Component in Novel Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are of paramount importance for modern technologies such as optical data storage, telecommunications, and optical signal processing. Organic molecules with a donor-π-acceptor (D-π-A) framework are particularly promising for NLO applications due to their large molecular hyperpolarizabilities and fast response times. In the structure of 1-Methoxy-6-nitro-1H-benzo[d]imidazole, the methoxy (B1213986) group (-OCH3) can be considered a moderate electron-donating group, while the nitro group (-NO2) is a strong electron-withdrawing group. The benzimidazole (B57391) ring system acts as the π-conjugated bridge, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor.

Density Functional Theory (DFT) calculations on related nitro-substituted benzimidazoles have demonstrated that these molecules can exhibit high total hyperpolarizability (βtot) values, marking them as compelling candidates for NLO materials. nih.gov For this compound, a theoretical investigation would be necessary to precisely quantify its NLO properties. Such a study would likely focus on calculating the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). The results of these calculations would provide a clear indication of its potential for applications in second-harmonic generation (SHG) and other NLO phenomena.

Table 1: Theoretical NLO Properties of a Related Benzimidazole Derivative

Compound ⟨α⟩ (esu) βtot (esu)
6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole High High

Data derived from theoretical studies on related compounds, suggesting the potential of nitro-substituted benzimidazoles. nih.gov

Contributions to Methodological Advancements in Organic Synthesis

The synthesis of asymmetrically substituted benzimidazoles like this compound presents a methodological challenge that can drive innovation in organic synthesis. A plausible synthetic route could involve a multi-step process.

One potential pathway begins with the synthesis of 6-nitro-1H-benzimidazole. This can be achieved through the condensation of 4-nitro-o-phenylenediamine (B140028) with a suitable C1 source, such as formic acid or an aldehyde, followed by oxidation. nih.govrsc.org The subsequent step would be the selective N-alkoxylation at the 1-position. This step is non-trivial, as direct alkoxylation of the benzimidazole nitrogen can be challenging.

A more direct approach could involve the reaction of a suitably substituted o-phenylenediamine (B120857) with an appropriate reagent to form the methoxy-substituted imidazole (B134444) ring in one step. Research into the synthesis of N-substituted 6-nitro-1H-benzimidazole derivatives has shown that reacting 6-substituted 1H-benzimidazoles with substituted halides using potassium carbonate can be effective, with microwave-assisted methods significantly reducing reaction times and improving yields. nih.govrsc.org

A potential synthetic scheme is outlined below:

Step 1: Synthesis of 6-nitro-1H-benzimidazole. Condensation of 4-nitro-o-phenylenediamine with an appropriate aldehyde using an oxidizing agent like sodium metabisulfite (B1197395). nih.govrsc.org

Step 2: N-hydroxylation followed by O-methylation. A potential route could involve the formation of an N-hydroxybenzimidazole intermediate, which is then methylated to yield the final product. However, this is a speculative pathway that would require significant methodological development.

Step 3: Direct N-methoxylation. A more direct, albeit challenging, approach would be the direct introduction of the methoxy group onto the nitrogen of 6-nitro-1H-benzimidazole. This would likely require the development of novel reagents or catalytic systems.

The development of a robust and high-yielding synthesis for this compound would be a valuable contribution to the field of heterocyclic chemistry, providing access to a new class of substituted benzimidazoles for further exploration.

Applications in Coordination Chemistry as Ligands for Metal Complexes

Benzimidazole and its derivatives are excellent ligands in coordination chemistry due to the presence of a lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole ring. researchgate.net This nitrogen atom can readily coordinate to a wide variety of metal ions. The electronic properties of the benzimidazole ligand can be tuned by the introduction of substituents, which in turn influences the properties of the resulting metal complexes.

The this compound ligand offers several interesting features for coordination chemistry. The primary coordination site is expected to be the N-3 nitrogen atom. The electron-withdrawing nitro group at the C-6 position will decrease the electron density on the benzimidazole ring system, which could affect the ligand's donor strength and the stability of the metal complexes. nih.govresearchgate.net The methoxy group at the N-1 position, while not directly involved in coordination, will electronically influence the ligand framework.

Metal complexes of nitro- and methoxy-substituted benzimidazoles have been synthesized and characterized. nih.govnih.gov For example, copper(II) complexes with ligands based on 2-aminomethyl benzimidazole and salicylaldehyde (B1680747) derivatives have been studied. nih.gov Furthermore, zinc coordination compounds with various benzimidazole derivatives have been explored for their potential applications. mdpi.com The coordination of this compound to transition metals could lead to the formation of complexes with interesting magnetic, electronic, and catalytic properties. These complexes could find applications in areas such as catalysis, magnetic materials, and luminescent materials.

Table 2: Potential Coordination Modes of Benzimidazole Ligands

Ligand Type Coordination Site(s) Potential Application of Complex
Monodentate Benzimidazole N-3 Nitrogen Catalysis, Magnetic Materials
Bidentate Benzimidazole (with additional donor group) N-3 and other donor atom Luminescent Materials, Sensors

Based on general principles of benzimidazole coordination chemistry. researchgate.net

Development of Chemical Sensors and Probes (Theoretical Exploration)

Fluorescent chemical sensors are powerful tools for the detection of ions and neutral molecules. The benzimidazole scaffold is an excellent platform for the design of such sensors due to its inherent fluorescence and the ease with which its electronic properties can be modified. tandfonline.com The mechanism of sensing often relies on processes such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT).

Theoretically, this compound could be explored as a component of a chemical sensor. The combination of the electron-donating methoxy group and the electron-withdrawing nitro group within the conjugated benzimidazole system creates a push-pull electronic structure. The interaction of this molecule with an analyte, such as a metal ion or an anion, could perturb the ICT process, leading to a change in its fluorescence or absorption properties.

For example, the N-3 nitrogen of the imidazole ring could act as a binding site for metal ions. researchgate.net Coordination of a metal ion would further withdraw electron density from the ring, significantly altering the electronic structure and likely causing a quenching or shift in the fluorescence emission. nih.gov Similarly, the N-H proton (if present in a tautomeric form) or other parts of the molecule could potentially interact with anions through hydrogen bonding, leading to a colorimetric or fluorometric response. mdpi.com

A theoretical exploration of this compound as a chemical sensor would involve computational modeling of its interactions with various analytes. DFT and time-dependent DFT (TD-DFT) calculations could be used to predict the changes in the molecule's absorption and emission spectra upon complexation, providing valuable insights for the rational design of new benzimidazole-based sensors. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.